(E)-4-Acetoxystilbene
Overview
Description
(E)-4-Acetoxystilbene is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity : (E)-4-Acetoxystilbene has shown promising results as an antimicrobial agent. A study conducted by Wyrzykiewicz et al. (2000) synthesized various (E)-acetoxystilbenes and found that some compounds, including this compound, exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis (Wyrzykiewicz, Błaszczyk, & Kędzia, 2000).
Cancer Research : The research into this compound's potential in cancer studies has been intriguing. For instance, Scribner and Scribner (1979) investigated the reactions of N-acetoxy-4-acetamidostilbene, a related compound, with nucleic acids, shedding light on its potential interactions in carcinogenic processes (Scribner & Scribner, 1979). Furthermore, Andersen et al. (1964) studied the carcinogenesis and inhibition of tumor growth in rats by various stilbene derivatives, including N-Hydroxy-4-acetylaminostilbene, indicating potential therapeutic applications (Andersen, Enomoto, Miller, & Miller, 1964).
Chemical Reactions and Synthesis : Nicolaou and Underwood (1989) provided insights into the chemical behavior of related compounds, particularly focusing on the solvolysis of N-acetoxy-4-acetylaminostilbene and its irreversible nitrenium ion formation, which is critical for understanding its chemical properties and potential applications in synthesis (Nicolaou & Underwood, 1989).
Properties
IUPAC Name |
[4-[(E)-2-phenylethenyl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-13(17)18-16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12H,1H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMXFQLBQPCKNI-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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